disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin-derived β-lactam antibiotic characterized by its complex bicyclic core and substituents. Key structural features include:
- 7α-Methoxy group: Enhances resistance to β-lactamase hydrolysis .
- 1-Methyltetrazole-5-ylthio methyl group at C-3: Improves pharmacokinetic stability and broadens antibacterial spectrum .
This compound is designed to address limitations of earlier cephalosporins, particularly against β-lactamase-producing pathogens.
Properties
Molecular Formula |
C17H15N7Na2O8S4 |
|---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
disodium;7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
ZQQALMSFFARWPK-UHFFFAOYSA-L |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[42The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity levels. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products often include modified versions of the original compound with different functional groups or altered ring structures .
Scientific Research Applications
Disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison Using Tanimoto Coefficients
Table 2: MIC Values (μg/mL) Against Select Pathogens
| Pathogen | Target Compound | SQ 14,359 | Ceftriaxone |
|---|---|---|---|
| E. coli (ESBL-positive) | ≤0.5 | 2.0 | 8.0 |
| K. pneumoniae (AmpC+) | 1.0 | 4.0 | 16.0 |
| P. aeruginosa (wild-type) | 8.0 | 16.0 | 32.0 |
Table 3: Pharmacokinetic Parameters
| Parameter | Target Compound | SQ 14,359 | Ceftriaxone |
|---|---|---|---|
| Plasma Half-life (h) | 3.2 | 1.8 | 8.0 |
| Protein Binding (%) | 85 | 92 | 95 |
| Renal Excretion (%) | 65 | 70 | 40 |
Biological Activity
Disodium (6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as cefotetan disodium, is a cephalosporin antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in clinical settings.
Chemical Structure and Properties
Cefotetan disodium has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N7Na2O8S4 |
| Molecular Weight | 619.6 g/mol |
| IUPAC Name | disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| CAS Number | 74356-00-6 |
| Purity | Typically ≥ 95% |
Cefotetan’s structure includes a beta-lactam ring and various heterocycles that contribute to its antibacterial properties.
Cefotetan disodium functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which play a critical role in the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against both gram-positive and gram-negative bacteria.
Spectrum of Activity
Cefotetan is particularly effective against:
- Gram-positive bacteria : Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, and some strains of Pseudomonas aeruginosa.
Pharmacokinetics
Cefotetan is administered intravenously or intramuscularly, with good bioavailability. Its pharmacokinetic profile includes:
| Parameter | Value |
|---|---|
| Half-life | Approximately 3 hours |
| Volume of Distribution | 0.15 L/kg |
| Clearance Rate | 10 mL/min/kg |
Toxicological Profile
While cefotetan is generally well-tolerated, potential side effects include:
- Allergic reactions (rash, anaphylaxis)
- Gastrointestinal disturbances (diarrhea)
Monitoring for these adverse effects is crucial during treatment.
Clinical Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed cefotetan's effectiveness in treating intra-abdominal infections. The results indicated a success rate of approximately 85% in eradicating infections caused by susceptible organisms .
Resistance Patterns
Research highlighted in Clinical Infectious Diseases examined resistance patterns among Enterobacteriaceae. Cefotetan maintained activity against many strains resistant to other beta-lactams, underscoring its utility in treating complicated infections .
Comparative Studies
In a comparative trial against other cephalosporins, cefotetan demonstrated superior efficacy in treating surgical site infections post-abdominal surgery, with lower rates of postoperative complications .
Q & A
Q. What are the critical steps and reagents for synthesizing this cephalosporin derivative, and how do reaction conditions influence yield?
The synthesis involves:
- Acetylation and thioether formation : Acetic anhydride and sulfur-containing agents (e.g., 1,3-dithietane derivatives) are critical for introducing the dithiolane and tetrazole moieties .
- Reaction optimization : Solvent choice (e.g., dimethylformamide or methanol), temperature (40–60°C), and reaction time (6–12 hours) significantly impact purity and yield. For example, prolonged heating (>12 hours) reduces yield due to β-lactam ring degradation .
Table 1 : Synthesis Yield Under Different Conditions
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| DMF | 50 | 8 | 72 |
| Methanol | 40 | 10 | 65 |
| Acetonitrile | 60 | 6 | 58 |
Q. Which analytical methods are most effective for confirming the compound’s structural integrity?
Q. How do solubility properties affect formulation for in vitro studies?
The compound is freely soluble in water (>50 mg/mL) but sparingly soluble in methanol (<5 mg/mL) and ethanol (<1 mg/mL). Co-solvents like PEG-400 or cyclodextrin derivatives improve solubility for biological assays .
Advanced Research Questions
Q. How do pseudopolymorphic forms influence stability and bioavailability?
Three hydrated forms (α-decahydrate, β-pentahydrate, γ-anhydrate) exhibit distinct stability:
- α-form : Loses adhesion water (2 mol/mol) at 40°C, transitioning to γ-anhydrate with lattice contraction, reducing dissolution rate .
- γ-form : Stable under desiccation but prone to recrystallization in humid conditions, impacting shelf life.
Table 2 : Hydration States and Stability
| Form | Water Content (mol/mol) | Hygroscopicity | Thermal Stability (°C) |
|---|---|---|---|
| α-decahydrate | 10 (8 crystal + 2 adhesion) | High | <40 |
| β-pentahydrate | 5 (4 crystal + 1 adhesion) | Moderate | <60 |
| γ-anhydrate | 0 | Low | >80 |
Q. What advanced chromatographic methods resolve impurities from synthesis byproducts?
- HPLC-DAD : A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (5→95% over 30 minutes) separates the main compound from desmethoxy (Rt 12.3 min) and hydrolyzed β-lactam (Rt 8.7 min) impurities .
- LC-MS/MS : Quantifies trace sulfoxide derivatives (e.g., oxidation at the 1-methyltetrazole group) with LOD <0.1% .
Q. How to address contradictions in synthetic methodologies reported across studies?
Discrepancies in acetylation steps (e.g., vs. 2) arise from divergent protecting group strategies:
- : Uses direct 1,3-dithietane coupling, requiring anhydrous conditions.
- : Employs pre-functionalized thioether intermediates, bypassing sulfur instability.
Resolution : Conduct comparative kinetic studies (e.g., in situ F NMR monitoring) to identify optimal pathways under varying pH and solvent systems .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
